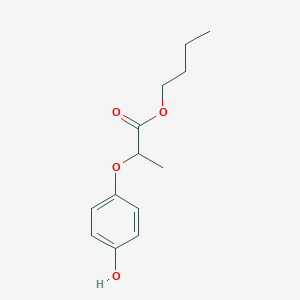

Butyl 2-(4-hydroxyphenoxy)propanoate

Description

The exact mass of the compound Butyl 2-(4-hydroxyphenoxy)propanoate is 238.12050905 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butyl 2-(4-hydroxyphenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-(4-hydroxyphenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNXVFDGEQKYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of (R)-butyl 2-(4-hydroxyphenoxy)propionate

CAS RN: 87129-32-6 Document Type: Technical Monograph Version: 2.0 (Scientific Release)

Executive Summary

(R)-Butyl 2-(4-hydroxyphenoxy)propionate is a high-value chiral intermediate primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides ("fops"), most notably Cyhalofop-butyl . Its structural significance lies in the preservation of the (R)-configuration at the propionate

This guide details the structural properties, industrial synthesis via stereoselective esterification, and critical quality attributes (CQAs) required for downstream coupling reactions.

Structural Characterization & Stereochemistry

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: Butyl (2R)-2-(4-hydroxyphenoxy)propanoate

-

Common Name: (R)-Hydroxyphenoxypropionic acid butyl ester[1]

-

Molecular Formula:

[1] -

Molecular Weight: 238.28 g/mol [1]

-

Physical State: Viscous Oil / Low-melting solid (dependent on purity)

Stereochemical Logic

The bioactivity of the final herbicide depends strictly on the (R)-enantiomer. The synthesis strategy must avoid racemization at the chiral center.

-

Chiral Center: C2 of the propionate moiety.

-

Configuration: (R)

-

Optical Rotation:

(neat).[2]

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the strategic "coupling point" at the phenolic hydroxyl group.

Synthetic Routes & Process Chemistry

The industrial production of (R)-butyl 2-(4-hydroxyphenoxy)propionate generally follows a convergent pathway. The most robust method involves the esterification of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), which is itself derived from hydroquinone and (S)-2-chloropropionic acid (via Walden inversion).

Synthesis Workflow (Graphviz)

Detailed Protocol: Azeotropic Esterification

This protocol describes the conversion of (R)-HPOPA to its butyl ester. This step is critical because it must proceed without racemization.

Reagents:

-

(R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA): 1.0 eq

-

n-Butanol: 3.0 - 5.0 eq (Excess acts as solvent/reactant)

-

Toluene: Solvent carrier for water removal (optional if butanol is used as entrainer)

-

Sulfuric Acid (

) or p-TSA: 0.05 eq (Catalyst)

Step-by-Step Methodology:

-

Charging: Into a glass-lined reactor equipped with a Dean-Stark trap, charge (R)-HPOPA and n-Butanol.

-

Catalysis: Add concentrated

dropwise while stirring. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (

). The reaction is driven by the removal of water via the Dean-Stark apparatus. -

Monitoring: Monitor by HPLC until HPOPA content is

. -

Work-up:

-

Cool to

. -

Wash with water (twice) to remove catalyst and excess acid.

-

Wash with 5%

to neutralize trace acidity.

-

-

Isolation: Distill off excess n-butanol/toluene under reduced pressure.

-

Result: The product is obtained as a viscous, pale yellow oil.

Process Insight: The use of a strong acid catalyst at high temperature poses a risk of racemization via enolization. However, the ether oxygen at the

Analytical Profiling & QC Standards

For use in pharmaceutical or agrochemical synthesis, the purity specifications are stringent.

Physicochemical Properties Table

| Property | Value / Description |

| CAS Number | 87129-32-6 |

| Appearance | Clear to pale yellow viscous oil |

| Boiling Point | |

| Solubility | Soluble in Toluene, Methanol, Ethyl Acetate; Insoluble in Water |

| Chiral Purity (ee%) | |

| Chemical Purity |

Spectroscopic Identification (Expected Data)

-

NMR (400 MHz,

- 6.7–6.8 (m, 4H, Aromatic AA'BB' system).

-

4.65 (q,

-

4.12 (t,

-

1.60 (d,

-

1.55 (m, 2H, Butyl

-

1.35 (m, 2H, Butyl

-

0.92 (t, 3H, Butyl

-

Note: The phenolic -OH usually appears as a broad singlet around 5.0-6.0 ppm depending on concentration and solvent.

HPLC Method for Enantiomeric Excess

To distinguish the (R) and (S) enantiomers, a chiral stationary phase is required.

-

Column: Chiralcel OD-H or AD-H (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Phenol absorption).

Applications & Downstream Logic

The primary utility of this molecule is as the nucleophilic coupling partner in

Case Study: Cyhalofop-butyl Synthesis

The (R)-butyl 2-(4-hydroxyphenoxy)propionate reacts with 3,4-difluorobenzonitrile in the presence of a base (e.g.,

-

Mechanism: The phenolic oxygen attacks the 4-position of the benzonitrile ring, displacing the fluoride ion.

-

Selectivity: The 4-fluoro position is more electrophilic than the 3-fluoro due to the para-cyano electron-withdrawing effect.

References

-

National Institutes of Health (NIH) - PubChem. (2024). Butyl 2-(4-methoxyphenoxy)propanoate (Structural Analog Data). Retrieved from [Link]

-

Google Patents. (1986). EP0192849B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.[2] Retrieved from

Sources

Synthesis intermediates for aryloxyphenoxypropionate herbicides

An In-Depth Technical Guide to the Synthesis Intermediates for Aryloxyphenoxypropionate Herbicides

Authored by: Gemini, Senior Application Scientist

Introduction

Aryloxyphenoxypropionate (APP) herbicides, commonly known as "fops," represent a critical class of agrochemicals for the selective control of grass weeds in broadleaf crops.[1] Their mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a pivotal enzyme in the fatty acid biosynthesis pathway within the chloroplasts of susceptible monocotyledonous plants.[2][3] This targeted inhibition disrupts lipid formation, leading to membrane structure failure and eventual plant death.[2][4]

The commercial success of APP herbicides like Quizalofop-P-ethyl, Haloxyfop-P-methyl, and Fenoxaprop-P-ethyl stems from their high efficiency, excellent crop safety, and low toxicity.[2][3] The synthesis of these complex molecules relies on the strategic assembly of three core building blocks: a substituted aryl or heteroaryl moiety, a central phenoxy group (typically derived from hydroquinone), and a chiral propionate side chain.[1] The herbicidal efficacy is almost exclusively found in the (R)-enantiomer of the propionic acid moiety, making stereoselective synthesis a paramount consideration in industrial production.[5][6]

This technical guide provides a comprehensive exploration of the key synthesis intermediates and the underlying chemical principles governing their assembly. We will delve into the mechanistic details of pivotal reactions, present detailed experimental protocols for the synthesis of core intermediates, and offer insights into the causality behind common experimental choices, providing a robust resource for researchers and chemists in the agrochemical and fine chemical industries.

Core Intermediates: The Molecular Scaffolding

The molecular architecture of APP herbicides is constructed from a few highly versatile and strategically important intermediates. Mastering the synthesis of these core structures is fundamental to the production of the final active ingredients.

The Chiral Propionate Core: (R)-2-(4-Hydroxyphenoxy)propionic Acid (HPPA)

(R)-2-(4-Hydroxyphenoxy)propionic acid (often abbreviated as HPPA or DHPPA) is arguably the most critical chiral intermediate in the synthesis of numerous APP herbicides, including Haloxyfop and Clodinafop-propargyl.[1][7] Its synthesis must be highly stereocontrolled to ensure the final product's herbicidal activity.

Several synthetic routes have been established:

-

From Chiral Precursors: A common and efficient method starts with readily available chiral building blocks like L-lactic acid or its derivatives. For example, L-lactic acid can be esterified and then converted to a derivative with a good leaving group, such as (S)-(-)-p-toluenesulfonyl ethyl lactate, which can then be coupled with hydroquinone.[8][9] Alternatively, (S)-2-chloropropionic acid can be condensed with hydroquinone.[10]

-

Hydrolysis of Esters: HPPA can be synthesized via the hydrolysis of its corresponding esters, such as Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, typically using a base like sodium hydroxide.[11][12]

-

Alkylation of Hydroquinone: Direct alkylation of hydroquinone with a suitable chiral propionate derivative, like ethyl lactate, is also a viable method.[13]

The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is common in these coupling reactions, as they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), thereby increasing the nucleophilicity of the phenoxide anion.[5]

The Heteroaromatic Phenol Moiety

The diversity of the APP herbicide class is largely derived from the varied heteroaromatic systems attached to the central phenoxy group. The synthesis of these intermediates typically involves a nucleophilic aromatic substitution (SNA_r_) reaction where a poly-halogenated heteroaromatic compound reacts with hydroquinone.

| Herbicide | Key Heteroaromatic Phenol Intermediate | Precursors |

| Quizalofop-P-ethyl | 6-chloro-2-(4-hydroxyphenoxy)quinoxaline | 2,6-dichloroquinoxaline & Hydroquinone |

| Propaquizafop | 4-[(6-chloro-2-quinoxalinyl)oxy]phenol | 2,6-dichloroquinoxaline & Hydroquinone |

| Haloxyfop-P-methyl | 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine & Hydroquinone |

The reaction to form these intermediates is a classic example of SNA_r_, where the electron-deficient nature of the heteroaromatic ring facilitates attack by the nucleophilic hydroquinone.[8][10][14] The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the hydroquinone, forming the more potent phenoxide nucleophile.[8]

Key Synthetic Strategies and Mechanisms

The assembly of APP herbicides and their intermediates relies on a few powerful and well-established reaction classes in organic chemistry. Understanding these mechanisms is crucial for process optimization and troubleshooting.

Nucleophilic Aromatic Substitution (SNA_r_)

The SNA_r_ mechanism is fundamental to the synthesis of APP herbicides, particularly for the formation of the ether linkage between the heteroaromatic ring and the phenoxy group.[8][15] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNA_r_ occurs on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) or heteroatoms (like nitrogen in pyridine or quinoxaline).[16][17]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile (e.g., a phenoxide) attacks the electron-deficient carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[17][18] The negative charge of this complex is delocalized onto the EWGs or heteroatoms, which is why they must be positioned ortho or para to the reaction site for activation.[18]

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol.[19][20] While SNA_r_ is often preferred for activated heteroaromatic systems, the Ullmann reaction provides a powerful alternative, especially for less activated aryl halides.[21][22]

Traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures (>200 °C).[21] However, modern variations use soluble copper catalysts, often with ligands like diamines or picolinic acid, allowing the reaction to proceed under milder conditions.[19][21] The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[19]

Phase Transfer Catalysis (PTC)

In many industrial syntheses for APP intermediates, the reactants exist in separate, immiscible phases (e.g., an aqueous solution of NaOH and an organic solution of the substrate). Phase Transfer Catalysis (PTC) is a technique used to overcome this immiscibility.[23][24] A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium iodide), transports an anion (e.g., hydroxide or phenoxide) from the aqueous phase into the organic phase.[25][26] In the organic phase, the "naked" anion is highly reactive, leading to faster reaction rates, milder conditions, and often higher yields, representing a greener and more efficient synthetic approach.[23][27]

Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of APP herbicide intermediates. They are derived from established literature and patent procedures.

Protocol 1: Synthesis of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline[8]

This protocol describes the nucleophilic aromatic substitution of 2,6-dichloroquinoxaline with hydroquinone to form a key intermediate for Quizalofop-P-ethyl.

Materials:

-

2,6-dichloroquinoxaline

-

Hydroquinone

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,6-dichloroquinoxaline (1.0 eq) and hydroquinone (1.1 eq).

-

Add anhydrous DMF as the solvent (approx. 5-10 mL per gram of dichloroquinoxaline).

-

Begin stirring and add anhydrous potassium carbonate (1.5 eq) portion-wise to the mixture. The K₂CO₃ acts as the base to deprotonate hydroquinone.

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Once complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring. This will precipitate the crude product.

-

Filter the solid precipitate, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or toluene to yield pure 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.

Protocol 2: Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid (HPPA)[7]

This protocol describes a general method for preparing the key chiral intermediate HPPA via an alkylation reaction.

Materials:

-

p-Chlorophenol (or other suitable substituted phenol)

-

S-2-hydroxypropionic acid (L-lactic acid)

-

Aniline (or other high-boiling amine solvent/base)

-

30% Sodium Hydroxide (NaOH) solution

-

31% Hydrochloric Acid (HCl)

Procedure:

-

In a reaction flask under a nitrogen atmosphere, combine p-chlorophenol (1.0 eq), S-2-hydroxypropionic acid (1.0 eq), and aniline (used as both solvent and base, ~8.0 eq).

-

Heat the mixture to 50-70 °C and maintain for 4-6 hours. The reaction involves the displacement of the chloro group by the lactate, with aniline acting as an acid scavenger.

-

Monitor the conversion of the starting material by HPLC.

-

Upon completion, cool the reaction mixture. In a closed system, add 30% NaOH solution to adjust the pH to ≥ 8. This deprotonates the carboxylic acid and allows for separation from the aniline.

-

Stir for 30 minutes, then allow the layers to separate. Collect the lower aqueous layer containing the sodium salt of the product.

-

Cool the aqueous layer to below 10 °C and slowly add 31% HCl to acidify the solution to a pH < 1. This will precipitate the HPPA product.

-

Filter the resulting white crystalline solid.

-

Recrystallize the crude product from water to obtain pure R-(+)-2-(4-hydroxyphenoxy)propionic acid. The yield is typically high (>95%) with excellent purity (>99%).[7]

Protocol 3: Final Coupling Step - Synthesis of Quizalofop-P-ethyl[9][28]

This protocol details the final etherification step to produce the active herbicide from its core intermediates.

Materials:

-

6-chloro-2-(4-hydroxyphenoxy)quinoxaline (from Protocol 1)

-

(S)-(-)-p-toluenesulfonyl ethyl lactate (Ethyl S(-)-tosyllactate)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Cyclohexanone (or other suitable polar aprotic solvent)

Procedure:

-

Charge a reactor with 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (1.0 eq) and anhydrous K₂CO₃ (1.5-2.0 eq).

-

Add cyclohexanone as the solvent and begin stirring under a nitrogen atmosphere.

-

Add (S)-(-)-p-toluenesulfonyl ethyl lactate (1.1-1.2 eq) to the mixture. The tosylate is an excellent leaving group, facilitating the nucleophilic attack by the phenoxide.

-

Heat the reaction mixture to reflux (approx. 150-155 °C) for 8-12 hours, monitoring by TLC or HPLC.

-

After the reaction is complete, cool the mixture and filter to remove the inorganic salts (K₂CO₃, KCl, potassium tosylate).

-

The filtrate, containing the product in cyclohexanone, is typically washed with water to remove any remaining salts.

-

The organic solvent is removed under reduced pressure (vacuum distillation) to yield the crude Quizalofop-P-ethyl.

-

The final product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>97%) and a high content of the active R-enantiomer (>94%).

Conclusion

The synthesis of aryloxyphenoxypropionate herbicides is a mature and sophisticated field of industrial chemistry, hinging on the efficient and stereoselective preparation of key intermediates. The core building blocks—a chiral propionic acid derivative like HPPA and a heteroaromatic phenol—are assembled through powerful synthetic reactions, predominantly nucleophilic aromatic substitution and Ullmann-type couplings. An understanding of the underlying mechanisms, the role of reagents and solvents, and the importance of stereochemistry is essential for developing robust, scalable, and economically viable manufacturing processes. As the demand for more effective and environmentally benign agrochemicals continues, innovation in the synthesis of these pivotal intermediates, particularly through the application of greener methodologies like phase transfer catalysis, will remain a key focus for researchers in the field.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US4897481A - Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides - Google Patents [patents.google.com]

- 6. pnas.org [pnas.org]

- 7. R-(+)-2-(4-hydroxyphenoxy)propionic acid preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]

- 10. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 13. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 14. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 15. Lab Reporter [fishersci.co.uk]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. mdpi.com [mdpi.com]

- 22. Ullmann Reaction [organic-chemistry.org]

- 23. crdeepjournal.org [crdeepjournal.org]

- 24. biomedres.us [biomedres.us]

- 25. ptfarm.pl [ptfarm.pl]

- 26. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 27. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

A Technical Guide to Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate: Properties, Synthesis, and Applications

Introduction

Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a chiral organic compound of significant interest within the chemical and pharmaceutical industries. As a derivative of phenoxypropionic acid, its stereospecific structure makes it a valuable intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals where enantiomeric purity is critical for biological activity and safety. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via Fischer-Speier esterification, and an overview of its primary applications. The content is tailored for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this key building block.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate are summarized below. These properties are essential for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Source(s) |

| Chemical Name | Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | [1][2][3] |

| CAS Number | 87129-32-6 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₈O₄ | [1][3][4] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | White or off-white powder; Shallow brown liquid | [1][3][4] |

| Melting Point | 45-55 °C | [1] |

| Boiling Point | 356 °C | [3] |

| Density | 1.109 g/cm³ | [3] |

| Flash Point | 130 °C | [3] |

| Purity | ≥98.0% (Assay by HPLC) | [1][3][4] |

| Optical Purity | ≥99.0% | [1][4] |

Synthesis and Mechanistic Insights

The most common and industrially viable method for preparing Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is through the acid-catalyzed esterification of its corresponding carboxylic acid with n-butanol.

Principle of Synthesis: Fischer-Speier Esterification

This synthesis is a classic example of the Fischer-Speier esterification mechanism. The reaction involves the protonation of the carbonyl oxygen of (R)-2-(4-hydroxyphenoxy)propionic acid by a strong acid catalyst, typically concentrated sulfuric acid.[2] This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of n-butanol. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable ester product.

From a process chemistry perspective, the reaction is governed by equilibrium. To achieve a high yield, the equilibrium must be shifted toward the products. This is accomplished by two key strategies within the protocol:

-

Use of Excess Reagent: An excess of n-butanol is used to increase the concentration of one of the reactants, driving the reaction forward according to Le Châtelier's principle.[2]

-

Removal of Water: As the reaction proceeds, elevating the temperature allows for the azeotropic removal of water with the toluene solvent, which effectively removes a product from the system and prevents the reverse hydrolysis reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.[2]

Reagents and Equipment:

-

(R)-2-(4-hydroxyphenoxy)propionic acid (1.0 mol equivalent)

-

n-Butanol (1.5 mol equivalent)[2]

-

Concentrated Sulfuric Acid (catalytic amount)[2]

-

Toluene (as solvent)[2]

-

1500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or equivalent distillation setup

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To the four-necked flask, add toluene (600 mL), (R)-2-(4-hydroxyphenoxy)propionic acid (367.6 g, 2.0 mol), n-butanol (224.2 g, 3.0 mol), and concentrated sulfuric acid (36.8 g).[2]

-

Initial Heating: Begin stirring the mixture and heat the flask to a temperature of 85-90 °C. Maintain this temperature for approximately 4 hours.[2]

-

Water Removal and Reaction Completion: Increase the temperature to 105-108 °C to initiate the distillation of the toluene-water azeotrope, thereby removing water from the reaction. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) analysis of sampled aliquots. The reaction is considered complete when the concentration of the starting carboxylic acid is less than 0.3%.[2]

-

Workup and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully add 150 mL of water to the flask and transfer the mixture to a separatory funnel. Shake and allow the layers to separate. Remove the aqueous layer.[2]

-

Purification: Wash the organic layer again with 100 mL of water.[2]

-

Isolation: Transfer the washed organic layer to a round-bottom flask and remove the toluene and any excess n-butanol under reduced pressure using a rotary evaporator. The final product is obtained as an oil.[2] A typical yield for this process is approximately 99.2%, with a chemical purity of 99.1% and an optical purity of 99.4%.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.

Applications in Research and Development

The primary utility of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate lies in its role as a chiral building block. Chirality is a critical feature in modern chemistry, as the biological effects of enantiomers can differ dramatically. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.

This compound serves as a key intermediate in the synthesis of:

-

Pharmaceuticals: It is used in the development of various active pharmaceutical ingredients (APIs).[1] The phenoxypropionate scaffold is a known structural motif in certain classes of drugs.

-

Agrochemicals: Its most prominent application is in the synthesis of chiral herbicides.[4] Many modern herbicides are optically active phenoxypropionic acid derivatives, which are effective at lower application rates and have a better environmental profile compared to their racemic counterparts.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.

-

Handling: Work should be conducted in a well-ventilated area or fume hood.[5] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, is mandatory to avoid skin and eye contact.[5] Measures should be taken to avoid the formation of dust if handling the solid form.[5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[3] An inert atmosphere is recommended for long-term storage to maintain purity.[6]

-

First-Aid Measures: In case of inhalation, move the individual to fresh air.[5] If contact with skin or eyes occurs, flush immediately with copious amounts of water.[5] Seek medical attention if irritation persists.

Conclusion

Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a well-characterized chiral intermediate with defined physicochemical properties. Its synthesis via Fischer esterification is an efficient and high-yielding process amenable to industrial scale-up. The high enantiomeric purity of this compound makes it an indispensable building block in the production of advanced, stereospecific herbicides and pharmaceuticals, underscoring its importance in modern chemical synthesis and development.

References

-

Theorem Chemical. (n.d.). Butyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate CAS 87129-32-6. Retrieved from [Link]

-

HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. Retrieved from [Link]

Sources

- 1. Butyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate CAS 87129-32-6 | Theorem Chemical [m.theoremchem.com]

- 2. Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 87129-32-6 [chemicalbook.com]

- 3. Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, CasNo.87129-32-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. Butyl (R)-(+)-2-(4-hydroxyphenoxy) propionic acid , China Butyl (R)-(+)-2-(4-hydroxyphenoxy) propionic acid Selling, Selling China Butyl (R)-(+)-2-(4-hydroxyphenoxy) propionic acid , hbmedipharm [chemnet.com]

- 5. echemi.com [echemi.com]

- 6. 81947-94-6|Butyl 2-(4-hydroxyphenoxy)propanoate|BLD Pharm [bldpharm.com]

Industrial Applications of 2-(4-Hydroxyphenoxy)propionic Acid Esters

Executive Technical Summary

2-(4-Hydroxyphenoxy)propionic acid (HPPA) and its esters represent a critical class of chiral scaffolds in the fine chemical industry. While their dominant volume application lies in the synthesis of aryloxyphenoxypropionate herbicides (the "Fops"), their structural versatility makes them invaluable in pharmaceutical process development, particularly for metabolic regulators (fibrates) and PPAR agonists.

This guide moves beyond basic descriptions to analyze the stereochemical engineering required to produce the biologically active (R)-isomers. It provides validated protocols for chiral synthesis, mechanistic insights into Acetyl-CoA Carboxylase (ACCase) inhibition, and analytical standards for enantiomeric excess (ee) determination.

Chemical Architecture & Stereochemistry

The industrial utility of HPPA esters hinges on the stereocenter at the propionic acid moiety.

-

The Chiral Switch: Early commercial formulations were racemates. However, the biological activity resides almost exclusively in the (R)-enantiomer (often denoted as the P-isomer in agrochemicals, e.g., Quizalofop-P-ethyl).

-

The Pharmacophore: The 4-hydroxyphenoxy group acts as a nucleophilic anchor, allowing for diverse coupling reactions (typically SNAr) with heterocyclic electrophiles (quinoxalines, pyridines, benzoxazoles).

Table 1: Physicochemical Profile of Key HPPA Esters

| Ester Derivative | CAS Registry | LogP (Approx) | Industrial Role | Key Property |

| Methyl Ester | 96562-58-2 | 1.9 | Intermediate | High volatility; easy hydrolysis. |

| Ethyl Ester | 104040-78-0 | 2.4 | Precursor/Active | Balanced lipophilicity for leaf penetration. |

| n-Butyl Ester | 71232-98-9 | 3.3 | Active Formulation | Enhanced rainfastness; lipophilic transport. |

The Agrochemical Engine: ACCase Inhibition

The primary industrial driver for HPPA esters is their role as precursors to herbicides that selectively inhibit Acetyl-CoA Carboxylase (ACCase) in grasses (Poaceae) while sparing broadleaf crops (dicots).

Mechanistic Pathway

The HPPA ester is a pro-herbicide. Upon foliar absorption, it is de-esterified to the free acid, which translocates to the meristem. There, it binds to the carboxyltransferase (CT) domain of the plastidic ACCase enzyme, halting fatty acid biosynthesis.

Figure 1: Mechanism of Action. The HPPA derivative blocks the conversion of Acetyl-CoA to Malonyl-CoA, causing lipid membrane failure in susceptible grasses.

Industrial Synthesis & Process Chemistry[2]

For researchers in drug development and agrochemistry, the synthesis of the (R)-isomer is a classic case study in chiral pool synthesis using lactate precursors.

The "Inversion" Protocol (Mitsunobu-type or SN2)

To obtain the active (R)-HPPA ester, one must start with (L)-lactate (S-configuration) derivatives. The nucleophilic substitution of the lactate leaving group by hydroquinone proceeds with Walden inversion , yielding the (R)-product.

Validated Experimental Workflow (Self-Validating)

Objective: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propionate.

-

Reagents:

-

Hydroquinone (1.5 eq) - Excess prevents bis-alkylation.

-

Ethyl (S)-(-)-2-(tosyloxy)propionate (1.0 eq) - Chiral source.

-

Potassium Carbonate (K₂CO₃) - Base.[1]

-

Solvent: Acetonitrile or Toluene/DMF mix.

-

-

Step-by-Step Protocol:

-

Activation: Suspend Hydroquinone and K₂CO₃ in acetonitrile under N₂ atmosphere. Heat to 50°C for 30 mins to form the phenoxide anion.

-

Addition: Dropwise addition of Ethyl (S)-tosyllactate. Critical: Maintain temp <60°C to prevent racemization.

-

Reaction: Reflux (approx. 80°C) for 4–6 hours.

-

Validation Point: Monitor via TLC or HPLC. Disappearance of tosylate indicates completion.

-

Workup: Filter inorganic salts. Concentrate filtrate.[2] Redissolve in toluene and wash with dilute NaOH to remove unreacted hydroquinone (phenolic proton is acidic).

-

Result: The organic layer contains the (R)-isomer.

-

Figure 2: Synthetic workflow for Quizalofop-P-ethyl utilizing the HPPA intermediate. Note the inversion from (S)-Lactate to (R)-Propionate.

Analytical Protocols

Trustworthiness in chiral chemistry requires rigorous analysis.

Chiral HPLC Method

To validate the enantiomeric excess (ee) of the synthesized HPPA ester:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 280 nm (Phenoxy absorption).

-

Expectation: The (R)-isomer typically elutes later than the (S)-isomer on OD-H columns due to specific steric inclusion in the chiral stationary phase.

Translational Applications: Drug Development

While agrochemicals dominate the volume, the aryloxypropionic acid motif is pharmacologically relevant in human medicine, specifically for lipid-modulating drugs.

-

PPAR Agonists: The structural homology between HPPA esters and Fibrates (e.g., Fenofibrate, Clofibrate) is significant. Both classes utilize a phenoxy-acid head group to interact with nuclear receptors (PPAR-alpha).

-

Chiral Switches in Pharma: The methodologies used to purify HPPA esters (enzymatic resolution or chiral pool synthesis) are directly applicable to "chiral switch" strategies in drug development, where a racemic drug is reformulated as a single enantiomer to improve the therapeutic index (e.g., Ibuprofen, Naproxen).

References

-

Food and Agriculture Organization (FAO). "Quizalofop-P-ethyl Specifications and Evaluations." FAO Plant Production and Protection Papers. Available at: [Link]

-

Weed Science Society of America (WSSA). "Mechanism of Action: Acetyl-CoA Carboxylase Inhibitors." WSSA Herbicide Handbook. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 91753, Quizalofop-P-ethyl." PubChem. Available at: [Link]

-

Delye, C. "Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update." Weed Science, 2005. Available via ResearchGate: [Link]

Sources

Methodological & Application

Esterification protocol for 2-(4-hydroxyphenoxy)propionic acid with n-butanol

An Application Note and Protocol for the Synthesis of n-Butyl 2-(4-hydroxyphenoxy)propionate via Fischer-Speier Esterification

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of n-butyl 2-(4-hydroxyphenoxy)propionate through the Fischer-Speier esterification of 2-(4-hydroxyphenoxy)propionic acid with n-butanol. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. The methodology leverages an acid catalyst and a Dean-Stark apparatus for the azeotropic removal of water, a critical step to drive the reaction equilibrium towards high-yield product formation. Detailed guidance on reaction setup, monitoring, workup, purification, and safety is provided, grounded in established chemical literature.

Introduction and Reaction Principle

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, pivotal for the creation of compounds with applications ranging from fragrances to pharmaceuticals.[1] The target molecule, n-butyl 2-(4-hydroxyphenoxy)propionate, is an important intermediate in the synthesis of various biologically active molecules, including herbicides and medicines.[2]

The synthesis is achieved via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is inherently reversible, establishing an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[4][5]

Reaction: 2-(4-hydroxyphenoxy)propionic acid + n-Butanol ⇌ n-Butyl 2-(4-hydroxyphenoxy)propionate + Water

To achieve a high yield, the equilibrium must be shifted to the right, favoring the products. This protocol employs two key strategies based on Le Châtelier's principle:

-

Use of Excess Reagent: An excess of n-butanol is used to increase the concentration of one of the reactants.[6]

-

Removal of Product: The water generated during the reaction is continuously removed from the reaction mixture using a Dean-Stark apparatus.[7][8] This prevents the reverse reaction (ester hydrolysis) from occurring.

A critical consideration for this specific substrate is the presence of a phenolic hydroxyl group in addition to the carboxylic acid. Under the conditions of Fischer esterification, the reaction shows high selectivity for the carboxylic acid. The nucleophilicity of the phenolic oxygen is significantly lower than that of the alcohol due to the delocalization of its lone pair electrons into the aromatic ring, making its direct esterification with a carboxylic acid unfavorable without more specialized, forceful conditions.[3]

Reaction Mechanism

The Fischer esterification proceeds through a multi-step nucleophilic acyl substitution mechanism, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6][9]

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[10]

-

Nucleophilic Attack: The nucleophilic oxygen of n-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[9]

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[6]

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.[4]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orickmedicosarl.com [orickmedicosarl.com]

- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 9. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Optimizing Solvent Systems for the High-Yield Synthesis of Phenoxypropionate Esters

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of phenoxypropionate esters, a critical scaffold in pharmaceuticals like fenofibrate and a range of herbicides, is predominantly achieved via Williamson ether synthesis. This SN2-type reaction is profoundly influenced by the choice of solvent, which dictates reaction kinetics, product selectivity, and overall process efficiency. This guide provides a comprehensive analysis of solvent selection strategies, moving beyond mere procedural steps to explain the underlying chemical principles. We will explore high-polarity aprotic systems, scalable Phase Transfer Catalysis (PTC) methods, and provide detailed, field-tested protocols to empower researchers to maximize yields and purity in their synthetic endeavors.

The Underlying Chemistry: A Solvent-Mediated SN2 Reaction

The formation of a phenoxypropionate ester is a classic example of the Williamson ether synthesis, an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] The core transformation involves two key steps:

-

Deprotonation: A base abstracts the acidic proton from a phenol (ArOH) to generate a highly nucleophilic phenoxide anion (ArO⁻).

-

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an alkyl 2-halopropionate, displacing the halide leaving group in a single, concerted step.

The solvent does not merely act as a medium for the reactants; it actively participates in the reaction by stabilizing or destabilizing transition states and reactants. For an SN2 reaction, the ideal solvent enhances the nucleophilicity of the phenoxide anion.

Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are exceptionally effective.[1][3] They possess strong dipoles that solvate the cation (e.g., K⁺ from the base K₂CO₃), but they cannot form hydrogen bonds to "cage" and deactivate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of reaction.[4]

Conversely, polar protic solvents (e.g., ethanol, water) are generally poor choices as they form a hydrogen-bonding solvent shell around the phenoxide anion, stabilizing it and increasing the energy barrier for the nucleophilic attack, thus slowing the reaction.[3][4]

Caption: SN2 pathway for phenoxypropionate ester synthesis.

Strategic Approaches to Solvent Selection

The choice of a solvent system is a strategic decision based on reaction scale, desired purity, cost, and safety considerations.

Strategy 1: High-Polarity Aprotic Solvent Systems

For laboratory-scale synthesis where high yield and rapid reaction times are paramount, polar aprotic solvents are the system of choice.

-

Dimethyl Sulfoxide (DMSO): A powerful solvent that readily dissolves reactants and promotes fast SN2 reactions. It is particularly effective when used with carbonate bases.

-

Case Study - The DMSO/Alkyl Acetate System: A patented process for synthesizing fenofibrate utilizes a solvent mixture of DMSO and a C₂-C₄ alkyl acetate (e.g., isopropyl acetate).[5][6] This innovative system achieves a product of pharmacopeial quality without requiring recrystallization. The DMSO acts as the primary reaction accelerator, while the alkyl acetate co-solvent likely aids in product solubility and simplifies the workup process.

Strategy 2: Phase Transfer Catalysis (PTC) - A Scalable and Greener Alternative

For industrial applications, Phase Transfer Catalysis (PTC) offers a robust, efficient, and often more environmentally friendly methodology.[7] PTC avoids the need for expensive anhydrous solvents and strong, hazardous bases.

The principle involves using a phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), to transport the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved.[8][9] This allows the use of inexpensive inorganic bases like K₂CO₃ or NaOH and less toxic, apolar solvents like toluene.[8][10]

Caption: PTC workflow for phenoxypropionate ester synthesis.

Data-Driven Solvent System Comparison

The selection of an optimal solvent system requires a balance of reactivity, safety, and scalability. The following table summarizes the characteristics of common solvent systems for this synthesis.

| Solvent System | Typical Base | Catalyst | Relative Rate | Selectivity (O-alkylation) | Typical Yield | Pros | Cons/Hazards |

| DMSO / Isopropyl Acetate | K₂CO₃ | None | Very High | Excellent | >99%[5] | High purity, fast reaction, avoids separate purification. | DMSO can be difficult to remove, high boiling point. |

| DMF | K₂CO₃, NaH | None | High | Excellent | 85-95% | Good solvent for many reactants, well-established. | Toxic (reprotoxic), high boiling point. |

| Acetonitrile (ACN) | K₂CO₃ | None | Moderate-High | Excellent | 80-90% | Lower boiling point, easier to remove than DMF/DMSO. | Toxic, can be expensive. |

| THF | NaH, NaOH | None | Moderate | Good | 70-85% | Good general-purpose ether solvent. | Can form explosive peroxides, lower rate than DMSO. |

| Toluene / Water | K₂CO₃, NaOH | TBAB, TBAI (PTC) | High | Excellent | >95%[8] | Scalable, uses inexpensive reagents, avoids toxic solvents. | Requires a catalyst, biphasic system requires good mixing. |

| Ethanol (Protic) | NaOEt | None | Low | Good | <65% | Inexpensive, low toxicity. | Slow reaction rate due to nucleophile solvation. |

Experimental Protocols

These protocols provide a validated starting point for synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: High-Yield Synthesis of Isopropyl 2-Phenoxypropanoate (DMSO System)

This protocol is a model for achieving high yields and purity on a laboratory scale, adapted from principles used in industrial fenofibrate synthesis.[5]

Materials:

-

Phenol (1.0 eq)

-

Isopropyl 2-bromopropanoate (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Isopropyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol and DMSO (approx. 3 mL per gram of phenol).

-

Stir the mixture at room temperature until the phenol is fully dissolved.

-

Add the powdered anhydrous K₂CO₃ to the flask.

-

Scientist's Note: Using finely powdered K₂CO₃ increases the surface area for the deprotonation reaction. It must be anhydrous as water will inhibit the reaction.

-

-

Heat the reaction mixture to 80-85°C and stir for 30 minutes to ensure complete formation of the potassium phenoxide salt.

-

Slowly add isopropyl 2-bromopropanoate to the reaction mixture.

-

Add isopropyl acetate (equal volume to the DMSO used) to the mixture.

-

Maintain the reaction temperature at 85-90°C and monitor the reaction progress by TLC or LC-MS (typically 3-5 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract three times with isopropyl acetate.

-

Combine the organic layers and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product is often of high purity. If necessary, purify via silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Scalable Synthesis via Phase Transfer Catalysis (PTC) in Toluene

This protocol demonstrates a scalable and robust method suitable for larger quantities, based on established PTC principles.[8]

Materials:

-

4-Chlorophenol (1.0 eq)

-

Methyl 2-chloropropionate (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq)

-

Toluene

-

Deionized Water

Procedure:

-

Combine 4-chlorophenol, K₂CO₃, TBAB, and toluene (approx. 5 mL per gram of phenol) in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.

-

Scientist's Note: Vigorous stirring is crucial in a biphasic PTC system to maximize the interfacial area where the catalyst functions.

-

-

Heat the suspension to 90°C with vigorous stirring.

-

Add the methyl 2-chloropropionate dropwise over 30 minutes.

-

Maintain the reaction at 90-95°C for 4-6 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of toluene.

-

Combine the filtrate and washings. Wash the organic solution sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the pure ester.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive base (hydrated).2. Insufficiently polar solvent.3. Poor leaving group. | 1. Use freshly dried, powdered K₂CO₃.2. Switch to a more polar aprotic solvent (e.g., from THF to DMSO).3. Use the bromo- or iodo-propionate ester instead of the chloro- version. |

| Low Yield | 1. Incomplete reaction.2. Competing elimination (E2) reaction.3. C-alkylation side product. | 1. Increase reaction time or temperature moderately (e.g., from 80°C to 95°C).2. Avoid overly strong bases like NaH if possible; K₂CO₃ is often sufficient and milder. Ensure anhydrous conditions.[3]3. Ensure a polar aprotic solvent is used; these strongly favor O-alkylation.[3] |

| Difficult Product Isolation | 1. High-boiling solvent (DMSO/DMF) is hard to remove.2. Emulsion during workup. | 1. After initial extraction, perform a thorough water wash to pull residual DMSO into the aqueous layer.2. Add brine during the aqueous wash to break emulsions. |

Conclusion

The successful high-yield synthesis of phenoxypropionate esters is critically dependent on an informed choice of solvent. For rapid, high-purity laboratory synthesis, polar aprotic systems, particularly the DMSO/alkyl acetate mixture, offer superior performance. For larger-scale, cost-effective, and environmentally conscious processes, Phase Transfer Catalysis in less hazardous solvents like toluene provides an excellent and highly efficient alternative. By understanding the mechanistic role of the solvent, researchers can strategically design reaction conditions to minimize side reactions, accelerate product formation, and simplify purification, ultimately leading to a more robust and successful synthesis.

References

- Title: Method of synthesizing fenofibrate. Source: Google Patents (US8445715B2).

-

Title: Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Source: Journal of Chemical Sciences, Indian Academy of Sciences. URL: [Link]

-

Title: The Williamson Ether Synthesis. Source: Master Organic Chemistry. URL: [Link]

-

Title: Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Source: PMC (National Center for Biotechnology Information). URL: [Link]

-

Title: SNAr Reaction in Other Common Molecular Solvents. Source: Wordpress (ACS GCI Pharmaceutical Roundtable). URL: [Link]

-

Title: NOVEL METHOD OF SYNTHESIZING FENOFIBRATE. Source: WIPO Patentscope (WO/2009/004029). URL: [Link]

-

Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Source: Chemistry Steps. URL: [Link]

-

Title: Synthesis and characterization of potential impurities in Fenofibrate drug substance. Source: Der Pharma Chemica. URL: [Link]

-

Title: Williamson ether synthesis. Source: Wikipedia. URL: [Link]

-

Title: Williamson Ether Synthesis. Source: ChemTalk. URL: [Link]

-

Title: Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Source: Master Organic Chemistry. URL: [Link]

- Title: Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid. Source: Google Patents (EP0761640A1).

-

Title: Williamson ether synthesis. Source: Organic Chemistry 1: An open textbook - Lumen Learning. URL: [Link]

-

Title: An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Source: Academia.edu. URL: [Link]

-

Title: Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase From Aspergillus Oryzae. Source: PubMed. URL: [Link]

- Title: The preparation method of (phenoxy group phenoxy group) propionic acid ester. Source: Google Patents (CN1034917A).

- Title: Fenofibrate formulation. Source: Google Patents (WO2014003810A1).

-

Title: Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Source: MDPI. URL: [Link]

-

Title: An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Source: ResearchGate. URL: [Link]

-

Title: An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Source: Journal of the Chemical Society of Pakistan. URL: [Link]

-

Title: Phase Transfer Catalysis. Source: Wordpress (ACS GCI Pharmaceutical Roundtable). URL: [Link]

-

Title: PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Source: Acta Poloniae Pharmaceutica – Drug Research. URL: [Link]

-

Title: Ethyl lactate as a green solvent in the pharmaceutical industry. Source: ResearchGate. URL: [Link]

-

Title: A Minireview of Phase-Transfer Catalysis and Recent Trends. Source: Biomedical Journal of Scientific & Technical Research. URL: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. ptfarm.pl [ptfarm.pl]

- 8. ias.ac.in [ias.ac.in]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

Application Note & Protocols: High-Purity Recrystallization of Butyl 2-(4-hydroxyphenoxy)propanoate

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of Butyl 2-(4-hydroxyphenoxy)propanoate via recrystallization. Recognizing the critical need for high-purity small molecules in pharmaceutical research and development, this document outlines systematic approaches for solvent selection, protocol optimization, and purity assessment. Both single-solvent and multi-solvent recrystallization methodologies are presented, supported by theoretical justifications and practical troubleshooting advice to empower researchers in achieving optimal purity and yield.

Introduction: The Imperative for Purity

Butyl 2-(4-hydroxyphenoxy)propanoate is a key intermediate in organic synthesis, with applications in the development of novel pharmaceutical agents and agricultural chemicals.[1] The efficacy and safety of any downstream application are intrinsically linked to the purity of this starting material. Common impurities, such as unreacted starting materials, by-products, or residual solvents, can interfere with subsequent reactions, compromise biological activity, and introduce safety concerns.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle underpinning this method is the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[4] By carefully selecting a solvent in which Butyl 2-(4-hydroxyphenoxy)propanoate exhibits high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to selectively crystallize the desired product, leaving impurities behind in the solution (mother liquor).[5][6]

This guide will provide the foundational knowledge and actionable protocols to develop a robust recrystallization procedure for Butyl 2-(4-hydroxyphenoxy)propanoate.

Physicochemical Properties & Initial Considerations

A successful recrystallization strategy begins with an understanding of the compound's properties.

| Property | Value | Source |

| Molecular Formula | C13H18O4 | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | White or off-white powder | [1] |

| Melting Point | 45-55°C | [1] |

| Purity (Typical) | ≥ 98.0% | [1] |

The relatively low melting point of Butyl 2-(4-hydroxyphenoxy)propanoate is a critical consideration. The boiling point of the chosen recrystallization solvent must be lower than the compound's melting point to prevent the compound from "oiling out"—separating as a liquid instead of forming crystals.[7][8] Oiling out is undesirable as it often traps impurities.[9]

Solvent Selection: The Cornerstone of Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[4] An ideal solvent should meet the following criteria:

-

Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[5][10]

-

Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

-

Chemical Inertness: The solvent must not react with the compound.[11]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[11]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[11]

Theoretical Solvent Choices for Butyl 2-(4-hydroxyphenoxy)propanoate

Based on the structure of Butyl 2-(4-hydroxyphenoxy)propanoate, which contains a polar phenolic hydroxyl group, an ether linkage, and a less polar butyl ester group, a range of solvents with varying polarities should be screened.

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the phenolic -OH and ether oxygen. The alkyl chain provides some affinity for the rest of the molecule. |

| Esters | Ethyl acetate | "Like dissolves like" principle; the ester functionality may provide good solubility.[2] |

| Ketones | Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Hydrocarbons | Hexane, Heptane, Toluene | Likely to be poor solvents at room temperature due to the polar functional groups, making them excellent candidates as "anti-solvents" in a multi-solvent system. |

| Water | Due to the significant non-polar character of the butyl group and the aromatic ring, solubility in water is expected to be low. It may serve as a good anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[7] |

Experimental Solvent Screening Protocol

A systematic experimental approach is necessary to identify the optimal solvent.[12]

-

Place approximately 20-30 mg of crude Butyl 2-(4-hydroxyphenoxy)propanoate into several small test tubes.

-

To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Add up to 1 mL of solvent. Note the solubility at room temperature. An ideal solvent will show low solubility.[6]

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Observe if the solid dissolves completely. An ideal solvent will fully dissolve the compound when hot.[10]

-

If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath. Observe the formation of crystals. A copious amount of crystal formation is desired.[2]

-

Record all observations in a table to facilitate comparison.

Recrystallization Protocols

Based on the results of the solvent screening, either a single-solvent or a multi-solvent recrystallization method will be most appropriate.

Workflow for Recrystallization Method Selection

Sources

- 1. Butyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate CAS 87129-32-6 | Theorem Chemical [m.theoremchem.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Home Page [chem.ualberta.ca]

- 11. mt.com [mt.com]

- 12. chemconnections.org [chemconnections.org]

Application Notes & Protocols: Phase Transfer Catalysis in the Synthesis of Herbicide Intermediates

Introduction: A Paradigm Shift in Agrochemical Synthesis

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of efficient, cost-effective, and environmentally benign methods for synthesizing agrochemicals. Phase Transfer Catalysis (PTC) has emerged as a transformative technology in this domain, offering a powerful solution to the challenges posed by conventional heterogeneous reaction systems.[1][2][3] Many crucial reactions in the synthesis of herbicide intermediates involve the reaction of water-soluble nucleophiles with substrates soluble in organic media. PTC ingeniously bridges this immiscibility gap, enabling reactions to proceed at faster rates, with higher yields, and under milder conditions.[4][5]

This guide provides an in-depth exploration of the application of PTC in the synthesis of key herbicide intermediates. We will delve into the mechanistic underpinnings of PTC, present detailed, field-proven protocols for the synthesis of representative intermediates, and offer insights into optimizing reaction conditions for enhanced performance and scalability. The protocols and discussions herein are designed for researchers, scientists, and process chemists dedicated to advancing agrochemical synthesis.

The Principle of Phase Transfer Catalysis: Unlocking Reactivity Across Phases

At its core, PTC facilitates the transport of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[4] This is accomplished by a phase transfer catalyst, often a quaternary ammonium or phosphonium salt, which possesses both hydrophilic and lipophilic characteristics.[6] The catalyst cation pairs with the reactant anion in the aqueous phase, forming a lipophilic ion pair that can readily migrate into the organic phase.[7] Once in the organic phase, the "naked" anion is highly reactive and can efficiently react with the organic-soluble substrate. The catalyst then returns to the aqueous phase to repeat the cycle.

This catalytic cycle offers numerous advantages over traditional methods, including:

-

Elimination of expensive, anhydrous, and aprotic polar solvents. [4]

-

Use of inexpensive and safer inorganic bases like sodium or potassium hydroxide.

-

Increased reaction rates and yields due to the high reactivity of the transferred anion.[4]

-

Milder reaction conditions, leading to improved energy efficiency and reduced byproduct formation.[5]

-

Simplified workup procedures and easier separation of the catalyst from the product.[8]

Visualizing the Catalytic Engine: The PTC Cycle

To better understand the process, let's visualize the fundamental mechanism of phase transfer catalysis for a typical nucleophilic substitution reaction.

Caption: Figure 1: Generalized Catalytic Cycle of PTC.

Application in Herbicide Intermediate Synthesis: O-Alkylation of Phenols

A prominent application of PTC in herbicide synthesis is the O-alkylation of phenols, a key step in the production of phenoxy herbicides such as 2,4-D and MCPA. The traditional Williamson ether synthesis often requires strong, hazardous bases and anhydrous conditions. PTC provides a much more practical and efficient alternative.[9][10][11]

Mechanism of PTC-Mediated O-Alkylation of Phenols

In this reaction, a phenol is deprotonated by a base (e.g., NaOH) in the aqueous phase to form a phenoxide anion. The quaternary ammonium catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the interface. The resulting lipophilic ion pair, [Q⁺ArO⁻], is then transported into the organic phase, where the phenoxide anion, now highly activated, reacts with an alkylating agent (e.g., an alkyl halide) to form the desired aryl ether.[12][13]

Protocol 1: Synthesis of a 2,4-Dichlorophenoxyacetate Intermediate

This protocol details the synthesis of an ester of 2,4-dichlorophenoxyacetic acid, a precursor to the widely used herbicide 2,4-D. The reaction utilizes a quaternary ammonium salt as the phase transfer catalyst.

Experimental Workflow:

Caption: Figure 2: Workflow for PTC Synthesis of a 2,4-D Intermediate.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,4-Dichlorophenol | 163.00 | 16.3 g | 0.10 | |

| Ethyl Chloroacetate | 122.55 | 13.5 g | 0.11 | Use in slight excess |

| Sodium Hydroxide | 40.00 | 8.0 g in 80 mL H₂O | 0.20 | 50% excess |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.61 g | 0.005 | 5 mol% |

| Toluene | - | 150 mL | - | Organic Solvent |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,4-dichlorophenol (16.3 g, 0.10 mol), toluene (150 mL), and the aqueous solution of sodium hydroxide (8.0 g in 80 mL of water).

-

Add tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol) to the biphasic mixture.

-

Stir the mixture vigorously to ensure good mixing of the two phases.

-

Heat the reaction mixture to 70°C.

-

Slowly add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 70-80°C for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the upper organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude ethyl 2,4-dichlorophenoxyacetate can be purified by vacuum distillation or crystallization.

Expected Outcome: High yield (>90%) of the desired ester intermediate.

Application in Herbicide Intermediate Synthesis: Aromatic Nucleophilic Substitution

PTC is also highly effective in promoting aromatic nucleophilic substitution (SNAr) reactions, which are crucial for the synthesis of another class of modern herbicides. A prime example is the synthesis of Cyhalofop-butyl.

Protocol 2: One-Pot Synthesis of Cyhalofop-butyl

This protocol outlines a one-pot synthesis of the herbicide Cyhalofop-butyl, where PTC is employed to facilitate the key condensation step.[14][15][16]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (R)-2-(4-hydroxyphenoxy)propanoic acid | 182.17 | 546.5 mg | 3.0 | |

| 3,4-Difluorobenzonitrile | 139.11 | 417.3 mg | 3.0 | |

| Anhydrous Potassium Carbonate | 138.21 | 974.4 mg | 7.05 | Base |

| Tetrabutylammonium Bisulfate | 339.53 | 51 mg | 0.15 | 5 mol% |

| N,N-Dimethylformamide (DMF) | - | 4 mL | - | Solvent |

| n-Butyl Bromide | 137.02 | 1.233 g | 9.0 | Alkylating Agent |

Procedure:

-

In a sealed tube, combine (R)-2-(4-hydroxyphenoxy)propanoic acid (546.5 mg, 3.0 mmol), 3,4-difluorobenzonitrile (417.3 mg, 3.0 mmol), anhydrous potassium carbonate (974.4 mg, 7.05 mmol), and tetrabutylammonium bisulfate (51 mg, 0.15 mmol).

-

Add N,N-dimethylformamide (DMF) (4 mL) to the mixture.

-

Seal the tube and heat the reaction mixture to 80°C with constant stirring for 7 hours.

-

After the condensation is complete, cool the reaction mixture to 50°C.

-

Add n-butyl bromide (1.233 g, 9.0 mmol) to the reaction mixture.

-

Reseal the tube and heat at 80°C for an additional 6 hours.

-

After the reaction is complete, recover the solvent and excess butyl bromide under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and evaporate the solvent to yield the crude product.

-

The crude Cyhalofop-butyl can be purified by column chromatography.

Expected Outcome: A total yield of approximately 94.2% with high chemical (96%) and optical (98% e.e.) purity has been reported for this method.[14][15]

Data Summary:

| Herbicide Intermediate | Reaction Type | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2,4-dichlorophenoxyacetate | O-Alkylation | TBAB | Toluene/H₂O | 70-80 | 3-4 | >90 | Adapted from[17] |

| Cyhalofop-butyl | SNAr/Esterification | TBABS | DMF | 80 | 13 | 94.2 | [14][15] |

Conclusion and Future Outlook

Phase Transfer Catalysis has proven to be an indispensable tool in the synthesis of herbicide intermediates, offering significant advantages in terms of efficiency, cost-effectiveness, and environmental impact.[1][8] The protocols detailed in this guide demonstrate the practical application of PTC for key transformations in the agrochemical industry. As the demand for greener and more sustainable chemical processes grows, the role of PTC is expected to expand further.[4][5] Future research will likely focus on the development of novel, highly active, and recyclable phase transfer catalysts, as well as the application of PTC in continuous flow systems for large-scale industrial production.[18]

References

- Industrial Phase-Transfer Catalysis.

-

Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

-

phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]

-

Phase Transfer Catalysis. Dalal Institute. [Link]

-

O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revista de la Sociedad Química de México. [Link]

-

Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research. [Link]

-

Application of phase transfer catalyst in the synthesis of cyhalofop butyl. ResearchGate. [Link]

-

phase transfer catalysis: new technology to boost organic agriculture. AWS. [Link]

-

Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]

-

Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Vapourtec. [Link]

-

Phase transfer catalysis (PTC). operachem. [Link]

- Preparation method of cyhalofop-butyl.

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

-

article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. ResearchGate. [Link]

-

Phase Transfer Catalysis: New Technology to Boost Organic Farming. Asian Journal of Research in Crop Science. [Link]

-

Quaternary ammonium salts used as phase transfer catalysts. European Patent Office. [Link]

-

Williamson ether synthesis. ResearchGate. [Link]

-

PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. WIPO Patentscope. [Link]

-

Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research. [Link]

-

An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

-

Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports. Green Chemistry (RSC Publishing). [Link]

-

Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

- Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

Process for the preparation of 2,4-dichlorophenoxyacetic acid. European Patent Office. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]